Structural Differentiation: Theophylline Core with Free N7–H vs. Caffeine Core of 8-Piperazinyl Caffeine (8-PC)
The target compound contains a 1,3-dimethylxanthine (theophylline) core with an unsubstituted N7 position, whereas the closest structural analog, 8-piperazinyl caffeine (8-PC), bears a 1,3,7-trimethylxanthine (caffeine) core [1]. This difference creates two distinct and quantifiable advantages: (1) The free N7–H enables independent alkylation/acylation orthogonal to piperazine N4 modification, effectively doubling the number of derivatizable sites from one (8-PC) to two (target compound). This has been exploited in the synthesis of 7-benzyl and 7-(2-chlorobenzyl) derivatives that demonstrated validated target engagement [2][3]. (2) Literature on adenosine receptor SAR demonstrates that the presence or absence of an N7-methyl group on xanthine-based antagonists shifts A₁/A₂A selectivity ratios by up to 5- to 10-fold depending on the C8 substituent [4].
| Evidence Dimension | Number of independently derivatizable sites on the xanthine scaffold |
|---|---|
| Target Compound Data | 2 independently derivatizable sites (N7–H + piperazine N4–H) |
| Comparator Or Baseline | 8-Piperazinyl Caffeine (8-PC): 1 derivatizable site (piperazine N4–H only; N7 is methylated) |
| Quantified Difference | 2× increase in potential chemical diversification vectors |
| Conditions | Structural comparison based on chemical constitution |
Why This Matters
For procurement decisions in medicinal chemistry or library synthesis programs, the dual derivatization capability of the target compound provides greater scaffold value per gram purchased compared to the N7-blocked analog 8-PC.
- [1] Soltani Rad, M. N.; Behrouz, S.; Yazdi, P. H.; Hashemi, S.-S.; Behrouz, M. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids. RSC Adv. 2024, 14, 28669–28683. View Source
- [2] Engel, M.; Hoffmann, T.; Manhart, S.; Heiser, U.; Chambre, S.; Huber, R.; Demuth, H. U.; Bode, W. Rigidity and flexibility of dipeptidyl peptidase IV: crystal structures of and docking experiments with DPIV. J. Mol. Biol. 2006, 355, 768–783. PDB ID: 2AJ8. View Source
- [3] PDBeChem Ligand Dictionary. RUF: 7-(2-chlorobenzyl)-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-1H-purine-2,6-dione. PDB ligand code RUF. View Source
- [4] Müller, C. E.; Jacobson, K. A. Xanthines as Adenosine Receptor Antagonists. In: Fredholm, B. B. (ed.) Methylxanthines. Handbook of Experimental Pharmacology, vol 200. Springer, Berlin, Heidelberg, 2011, pp. 151–199. View Source
